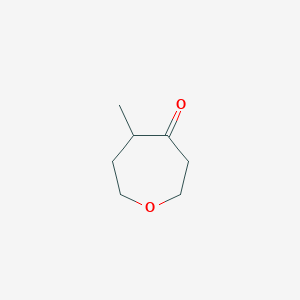
5-Methyloxepan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyloxepan-4-one can be achieved through several methods. One common synthetic route involves the Baeyer-Villiger oxidation of 4-methylcyclohexanone. In this process, 4-methylcyclohexanone is treated with m-chloroperbenzoic acid (m-CPBA) in the presence of trifluoroacetic acid (TFA) at 0°C. The reaction mixture is then allowed to reach room temperature and react for 24 hours. After the reaction is complete, the mixture is treated with sodium thiosulfate to quench any remaining oxidizing agents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyloxepan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
5-Methyloxepan-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving Baeyer-Villiger monooxygenases.
Medicine: Research into potential pharmaceutical applications, such as drug development, is ongoing.
Industry: It can be used in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5-Methyloxepan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in enzyme-catalyzed reactions, the compound may act as a substrate for Baeyer-Villiger monooxygenases, leading to the formation of lactones through oxidative cleavage of the carbon-carbon bond adjacent to the carbonyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylhexano-6-lactone: This compound is a six-membered lactone with similar structural features but differs in ring size and substitution pattern.
7-Isopropyl-4-methyloxepan-2-one: Another oxepane derivative with different substituents, which affects its chemical properties and reactivity.
Uniqueness
5-Methyloxepan-4-one is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry that other similar compounds may not fulfill.
Propriétés
Formule moléculaire |
C7H12O2 |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
5-methyloxepan-4-one |
InChI |
InChI=1S/C7H12O2/c1-6-2-4-9-5-3-7(6)8/h6H,2-5H2,1H3 |
Clé InChI |
PTIXGRVDLAHDQN-UHFFFAOYSA-N |
SMILES canonique |
CC1CCOCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


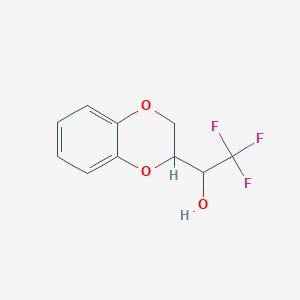

![rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-onehydrochloride,trans](/img/structure/B13582137.png)
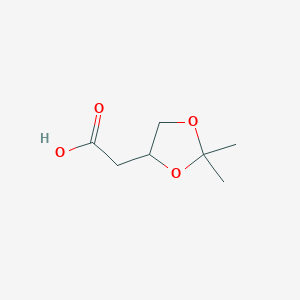
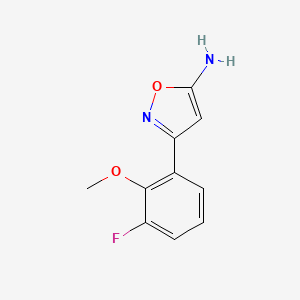
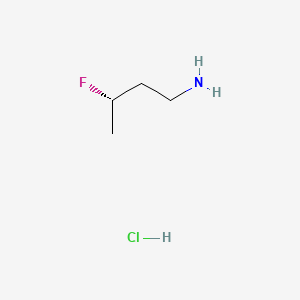

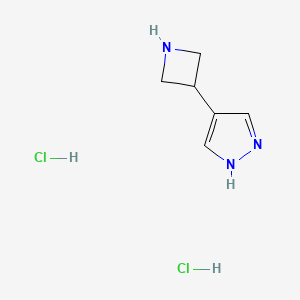
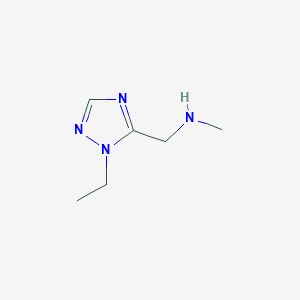
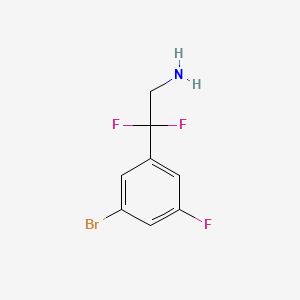
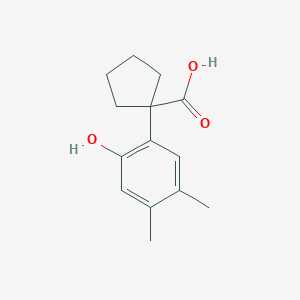
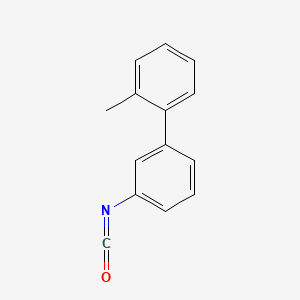
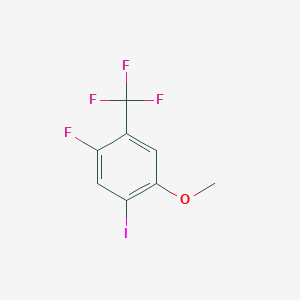
![4-(4-Methyl-1-piperazinyl)benzofuro[3,2-d]pyrimidine](/img/structure/B13582213.png)
